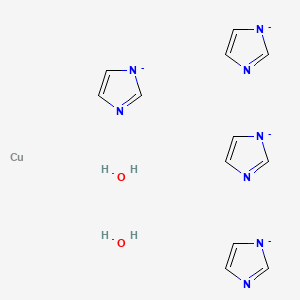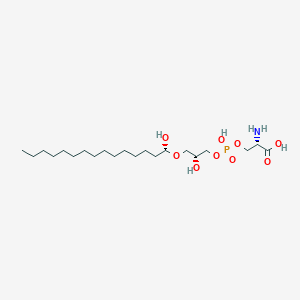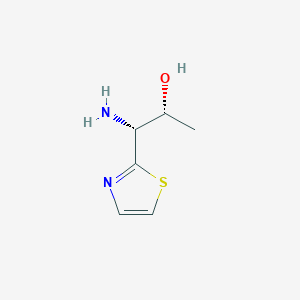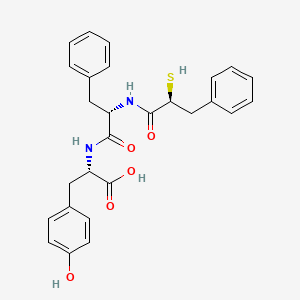
6-Chloropurine riboside, 5'-monophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloropurine riboside, 5’-monophosphate is a purine nucleoside monophosphate derivative. It is a small molecule with the chemical formula C10H13ClN4O7P and a molecular weight of 367.66 g/mol
Méthodes De Préparation
The synthesis of 6-Chloropurine riboside, 5’-monophosphate typically involves the phosphorylation of 6-Chloropurine riboside. One common method includes the use of phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine . The reaction is carried out under controlled conditions to ensure the selective formation of the monophosphate ester. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
6-Chloropurine riboside, 5’-monophosphate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with various nucleophiles under mild conditions.
Oxidation and Reduction: The ribose moiety can undergo oxidation to form ribonolactone derivatives or reduction to form deoxyribose derivatives.
Hydrolysis: The phosphate group can be hydrolyzed under acidic or enzymatic conditions to yield 6-Chloropurine riboside.
Applications De Recherche Scientifique
6-Chloropurine riboside, 5’-monophosphate has several applications in scientific research:
Medicine: It serves as a purine substrate analogue in studies involving antiviral and anticancer activities.
Industry: The compound is used in the production of nucleoside-based pharmaceuticals and biochemical reagents.
Mécanisme D'action
The mechanism of action of 6-Chloropurine riboside, 5’-monophosphate involves its interaction with specific enzymes and molecular targets. It acts as an inhibitor of amidophosphoribosyltransferase and inosine-5’-monophosphate dehydrogenase, which are key enzymes in the purine biosynthesis pathway . By inhibiting these enzymes, the compound can disrupt the synthesis of guanine nucleotides, thereby affecting cell growth and proliferation .
Comparaison Avec Des Composés Similaires
6-Chloropurine riboside, 5’-monophosphate can be compared with other purine nucleoside monophosphates such as:
Inosine monophosphate (IMP): Unlike 6-Chloropurine riboside, 5’-monophosphate, IMP is a naturally occurring nucleotide involved in the de novo synthesis of purine nucleotides.
Adenosine monophosphate (AMP): AMP is another naturally occurring nucleotide that plays a crucial role in cellular energy transfer.
Guanosine monophosphate (GMP): GMP is involved in protein synthesis and signal transduction pathways.
The uniqueness of 6-Chloropurine riboside, 5’-monophosphate lies in its chlorine substitution at the 6-position, which imparts distinct biochemical properties and potential therapeutic applications .
Propriétés
Formule moléculaire |
C10H13ClN4O7P+ |
|---|---|
Poids moléculaire |
367.66 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(6-chloro-7H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H12ClN4O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,18,19,20)/p+1/t4-,6-,7-,10-/m1/s1 |
Clé InChI |
ALOBOMYIOYNCBS-KQYNXXCUSA-O |
SMILES isomérique |
C1=[N+](C2=C(N1)C(=NC=N2)Cl)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O |
SMILES canonique |
C1=[N+](C2=C(N1)C(=NC=N2)Cl)C3C(C(C(O3)COP(=O)(O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,8S)-8-benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-(naphthalen-2-ylmethyl)-7,8-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B10776979.png)

![2-[4-[[(S)-1-[[(S)-2-[[(RS)-3,3,3-Trifluoro-1-isopropyl-2-oxopropyl]aminocarbonyl]pyrrolidin-1-YL-]carbonyl]-2-methylpropyl]aminocarbonyl]benzoylamino]acetic acid](/img/structure/B10776990.png)


![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[(2R)-1-hydroxy-3-(4-nitrophenoxy)propan-2-yl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10777008.png)
![Adenosine-5'-[beta, gamma-methylene]tetraphosphate](/img/structure/B10777013.png)



![(3R,4R,5R,6S)-2-[[4-[(S)-hydroxy(methoxy)methyl]phenyl]methyl]-7-[[4-(hydroxymethyl)phenyl]methyl]-1,1-dioxo-3,6-bis(phenoxymethyl)-1,2,7-thiadiazepane-4,5-diol](/img/structure/B10777043.png)



